1-(4-Chlorbenzoyl)-3,5-bis(trifluormethyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and two trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of a piperidine derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. For example, docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine can be compared with other piperidine derivatives and compounds containing trifluoromethyl groups:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their substitution patterns and biological activities.
Trifluoromethyl-substituted compounds: These compounds are known for their enhanced stability and lipophilicity, which can improve drug-like properties.
Similar compounds: Examples include 1-(4-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide and other piperidine-based molecules with varying substituents.
Biologische Aktivität
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The compound acts primarily as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have various physiological effects, including anti-inflammatory and analgesic properties. The lead compound derived from structural optimization showed a Ki value of 8.6 µM for MAGL inhibition, which was improved to 0.65 µM through further modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 4-chlorobenzoyl moiety and the trifluoromethyl groups significantly enhance the inhibitory activity on MAGL. Molecular modeling studies suggest that the binding interactions replace a structural water molecule in the MAGL binding site, forming crucial hydrogen bonds .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine:
Case Studies
- Cytotoxicity in Cancer Cell Lines : In vitro studies have been conducted to evaluate the cytotoxic effects of related piperidine derivatives against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
- Antimicrobial Activity : A study involving conjugates of similar piperidine compounds demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using agar-well diffusion methods, showing zones of inhibition comparable to conventional antibiotics .
Therapeutic Potential
The therapeutic implications of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine are vast due to its role as a MAGL inhibitor. By modulating endocannabinoid levels, it may provide benefits in treating conditions such as chronic pain, inflammation, and certain types of cancer. The reversible nature of its inhibition reduces the risk of side effects commonly associated with irreversible inhibitors .
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFIYCFUVRVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.